molecular formula C9H9FO2 B1407832 2-Ethoxy-3-fluorobenzaldehyde CAS No. 1065470-20-3

2-Ethoxy-3-fluorobenzaldehyde

Cat. No.: B1407832
CAS No.: 1065470-20-3
M. Wt: 168.16 g/mol
InChI Key: BCTQTDFIYLZRGO-UHFFFAOYSA-N
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Description

2-Ethoxy-3-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the second position and a fluorine atom at the third position. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-3-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with a fluorinating agent. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the concentration of reactants, are meticulously controlled to optimize yield and purity. The use of catalysts may also be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethoxy-3-fluorobenzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-ethoxy-3-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and stability, affecting its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxybenzaldehyde
  • 3-Fluorobenzaldehyde
  • 2-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde

Uniqueness

2-Ethoxy-3-fluorobenzaldehyde is unique due to the presence of both an ethoxy group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, compared to its analogs.

Biological Activity

2-Ethoxy-3-fluorobenzaldehyde (CAS Number: 1065470-20-3) is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

  • Chemical Formula : C9H9FO2
  • Molecular Weight : 168.17 g/mol
  • Structure : The compound features an ethoxy group and a fluorine atom attached to a benzaldehyde moiety, which influences its reactivity and biological interactions.

The biological activity of this compound primarily arises from its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may alter the function of these biomolecules, leading to various biological effects. The presence of fluorine and ethoxy groups enhances the compound's reactivity and specificity towards certain biological targets, making it a valuable tool in biochemical assays and drug discovery.

1. Enzyme Interaction Studies

Research indicates that this compound can be utilized to study enzyme interactions. It serves as a probe in biochemical assays to evaluate how modifications in chemical structure affect enzyme activity. The compound’s electrophilic nature allows it to interact with active sites of enzymes, potentially inhibiting their function or altering their kinetics .

2. Antimicrobial Activity

Fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. Preliminary studies suggest that derivatives of this compound may possess antibacterial properties. For instance, related fluorinated aldimines have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for developing new antimicrobial agents .

3. Pharmaceutical Development

The compound is being investigated for its role as an intermediate in the synthesis of bioactive molecules. Its derivatives may have therapeutic applications, particularly in the development of novel drugs targeting various diseases . The reactivity profile of this compound makes it suitable for modifications that could enhance pharmacological properties.

Case Studies

Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of several fluorinated benzaldehyde derivatives, including compounds structurally related to this compound. Results indicated that these compounds exhibited varying degrees of inhibition against both Gram-positive and Gram-negative bacteria, with some showing potency comparable to established antibiotics like kanamycin B .

Case Study 2: Enzyme Inhibition Studies
In another investigation, researchers synthesized a series of fluorinated aldehydes to assess their inhibitory effects on specific enzymes involved in bacterial metabolism. The findings revealed that certain derivatives of this compound effectively inhibited target enzymes, suggesting a mechanism by which they exert their antibacterial effects .

Data Summary

PropertyValue
Chemical FormulaC9H9FO2
Molecular Weight168.17 g/mol
Biological ActivitiesEnzyme inhibition, Antibacterial
Potential ApplicationsDrug development, Biochemical assays

Properties

IUPAC Name

2-ethoxy-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTQTDFIYLZRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of commercially available 3-fluoro-2-hydroxybenzaldehyde (5.000 g; 35.70 mmol), iodoethane (11.131 g; 71.40 mmol), and K2CO3 (5.918 g; 42.80 mmol) in anh. DMF (100 ml) was heated to 80° C., under nitrogen, for 3 h. Et2O was added and the organic layer was washed with water, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording 2-ethoxy-3-fluorobenzaldehyde as a yellow oil. LC-MS (conditions A): tR=0.74 min.; no ionisation.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.131 g
Type
reactant
Reaction Step One
Name
Quantity
5.918 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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